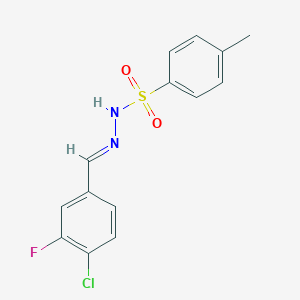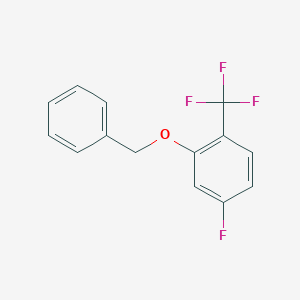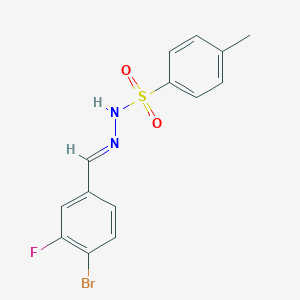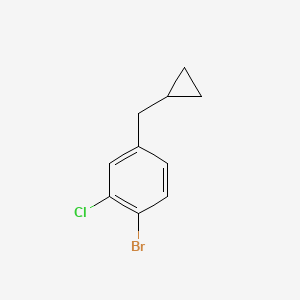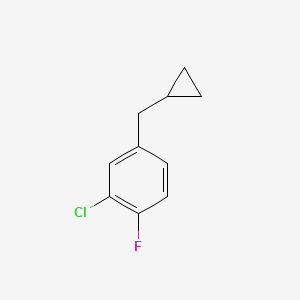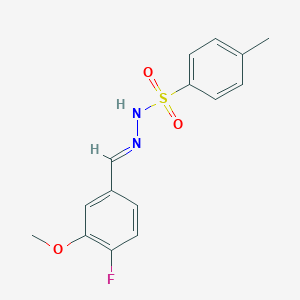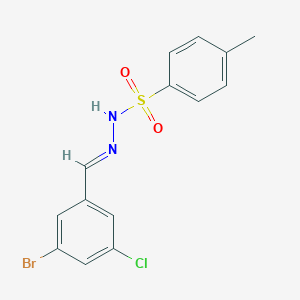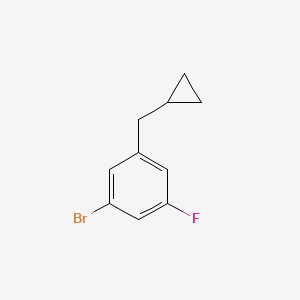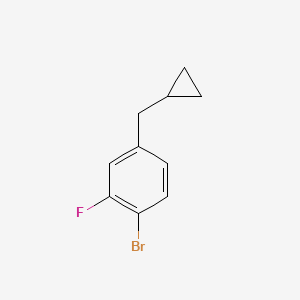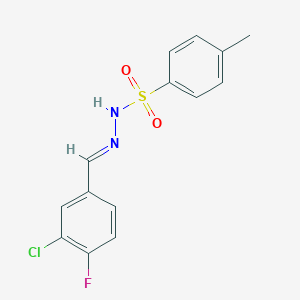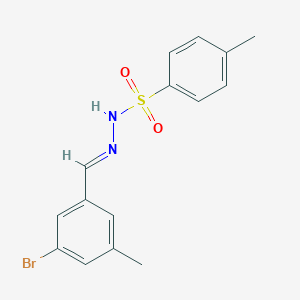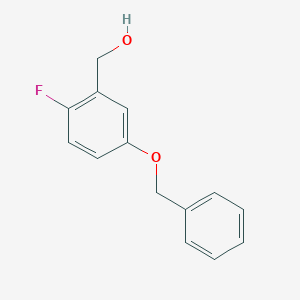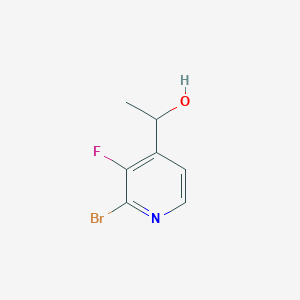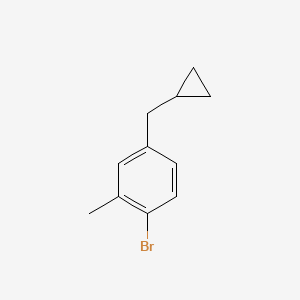
1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene is a chemical compound with the molecular formula C10H11Br. It is a liquid at room temperature . The compound is also known by its IUPAC name, 1-bromo-4-(cyclopropylmethyl)benzene .
Synthesis Analysis
The synthesis of 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene could potentially involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene involves a benzene ring with bromo, cyclopropylmethyl, and methyl substituents. The cyclopropylmethyl group is a cyclopropane ring attached to the benzene ring via a methylene bridge .Chemical Reactions Analysis
The chemical reactions involving 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene could potentially include protodeboronation of pinacol boronic esters . This reaction is a valuable transformation in organic synthesis .Physical And Chemical Properties Analysis
1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene is a liquid at room temperature . The general formula for cycloalkanes like this compound is CnH2n .Wissenschaftliche Forschungsanwendungen
Radical Chain Decomposition
A study by Mathew and Warkentin (1988) explored the radical chain decomposition of cyclopropylmethyl, which is structurally similar to 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene. They found that this process affords various brominated compounds, providing insights into the reactivity and potential applications of such structures in synthetic chemistry (Mathew & Warkentin, 1988).
Liquid-phase Oxidation of Methylbenzenes
Okada and Kamiya (1981) investigated the liquid-phase oxidation of methylbenzenes, which includes compounds structurally related to 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene. This research is significant for understanding the oxidation processes of such compounds, potentially influencing their applications in industrial and synthetic processes (Okada & Kamiya, 1981).
Thermochemistry of Halogen-Substituted Methylbenzenes
Verevkin et al. (2015) provided detailed thermochemical data on a range of bromo- and iodo-substituted methylbenzenes, which are chemically related to 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene. Their work offers valuable information on the physical properties and stability of these compounds, crucial for their application in various scientific fields (Verevkin et al., 2015).
Bromination and Conversion into Sulfur-Functionalized Benzoquinones
Aitken et al. (2016) explored the NBS bromination of dimethoxydimethylbenzene, leading to the synthesis of various brominated products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This study provides insight into the bromination reactions of complex benzene derivatives, which is relevant for the understanding of reactions involving 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene (Aitken et al., 2016).
Synthesis of Brominated Benzene Derivatives
Xuan et al. (2010) conducted research on the synthesis of 1-bromo-2,4-dinitrobenzene, providing methodologies that could be adapted for the synthesis of related bromobenzene compounds, including 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene (Xuan et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki-miyaura cross-coupling .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling, 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene would act as an electrophile. The bromine atom is a good leaving group, which allows the carbon it’s attached to act as an electrophilic center. This electrophilic carbon can then form a bond with a nucleophilic boron reagent in the Suzuki-Miyaura reaction .
Biochemical Pathways
Brominated aromatic compounds are generally involved in the formation of carbon-carbon bonds in organic synthesis .
Pharmacokinetics
The compound’s boiling point is approximately 4575 K , which suggests it is relatively stable under normal conditions.
Result of Action
The primary result of the action of 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene is the formation of new carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules .
Action Environment
The efficacy and stability of 1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also often performed in an aqueous environment .
Eigenschaften
IUPAC Name |
1-bromo-4-(cyclopropylmethyl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-8-6-10(4-5-11(8)12)7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJBSTQSERPCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(cyclopropylmethyl)-2-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

